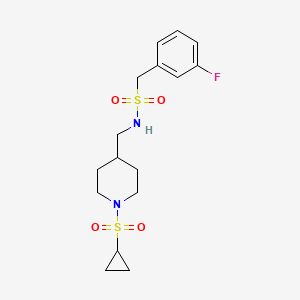
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H23FN2O4S2 and its molecular weight is 390.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide, with the CAS number 1235101-37-7, is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring substituted with a cyclopropylsulfonyl group and a fluorophenyl moiety.
Chemical Structure and Properties
The molecular formula of this compound is C16H23FN2O4S2 with a molecular weight of 390.5 g/mol. The structure can be represented as follows:
Research indicates that this compound may act as an inhibitor of certain kinases, particularly those involved in inflammatory pathways. Its mechanism likely involves modulation of interleukin receptor-associated kinases (IRAKs), which are critical in mediating immune responses and inflammation .
1. Anti-inflammatory Effects
Several studies have highlighted the compound's potential anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.
2. Antitumor Activity
Preliminary data suggest that this compound may exhibit antitumor activity by targeting specific cancer cell lines. In vitro assays indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways, although further studies are needed to elucidate the precise mechanisms involved.
3. Neuroprotective Effects
Emerging evidence points towards neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and neuronal apoptosis, which are hallmarks of conditions like Alzheimer's disease.
Case Studies
Case Study 1: Anti-inflammatory Activity
In a controlled study involving murine models, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups. This suggests a promising role in managing inflammatory diseases.
Case Study 2: Cancer Cell Line Testing
In vitro testing against various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM, indicating moderate potency. Further investigations into its mechanism revealed that it induces G0/G1 phase cell cycle arrest.
Research Findings Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H23FN2O4S2 |
| Molecular Weight | 390.5 g/mol |
| Anti-inflammatory IC50 | <20 µM |
| Antitumor IC50 | 10 - 30 µM |
| Neuroprotective Activity | Yes (in vitro studies) |
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S2/c17-15-3-1-2-14(10-15)12-24(20,21)18-11-13-6-8-19(9-7-13)25(22,23)16-4-5-16/h1-3,10,13,16,18H,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEVDOBBSOZRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














